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Compound Name:
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cat. No.: B1327870

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-(2-iodophenyl)-8-oxooctanoate is an organic compound featuring a complex
structure that incorporates an aromatic iodide, a ketone, and a long-chain ester. This unique
combination of functional groups makes it a molecule of significant interest for researchers in
medicinal chemistry and materials science. Its potential applications could range from being a
key intermediate in the synthesis of novel pharmaceutical agents to serving as a building block
for specialized polymers. The presence of the iodo-substituent on the phenyl ring offers a
reactive site for various cross-coupling reactions, enabling the construction of more complex
molecular architectures. This guide provides a comprehensive overview of its chemical
properties, a plausible synthesis protocol, and predicted spectroscopic data to facilitate its use
in research and development.

Chemical Properties

The fundamental chemical properties of Ethyl 8-(2-iodophenyl)-8-oxooctanoate are
summarized below. It is important to note that while some data is reported in chemical
databases, other values are predicted based on computational models due to the limited
availability of experimental data in the public domain.
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Property Value Source

Ethyl 8-(2-iodophenyl)-8-

IUPAC Name -
oxooctanoate
CAS Number 898777-21-4 [11[2]
Molecular Formula C16H21103 [11[2]
Molecular Weight 388.24 g/mol [1112]
Predicted Boiling Point 428.6 £ 30.0 °C [2]
Predicted Density 1.393 + 0.06 g/cm?3 [2]
Predicted to be a liquid or low-
Physical State melting solid at room
temperature
Expected to be soluble in
common organic solvents such
Solubility as dichloromethane, ethyl

acetate, and acetone. Poorly

soluble in water.

Synthesis Protocol

While a specific, published experimental protocol for the synthesis of Ethyl 8-(2-
iodophenyl)-8-oxooctanoate is not readily available, a plausible and efficient route can be
designed based on established organic chemistry principles. The most logical approach
involves a Friedel-Crafts acylation reaction between iodobenzene and the acid chloride of ethyl
hydrogen suberate (ethyl 8-chloro-8-oxooctanoate).

Reaction Scheme:
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Reactants

Iodobenzene @thyl 8-chloro-8-oxooctanoata

Reaction Conditions

[AlCls (Lewis Acid) [Dichloromethane (DCM)] R (0 °C to room temperature]

Products

y

Ethyl 8-(2-iodophenyl)-8-oxooctanoate
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Click to download full resolution via product page
Proposed Friedel-Crafts Acylation Workflow
Materials:
» lodobenzene
» Ethyl 8-chloro-8-oxooctanoate (can be prepared from suberic acid monomethyl ester)
e Anhydrous aluminum chloride (AICI3)
e Anhydrous dichloromethane (DCM)
e Hydrochloric acid (1 M)

e Saturated sodium bicarbonate solution
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e Brine

e Anhydrous magnesium sulfate

o Standard laboratory glassware for inert atmosphere reactions
Procedure:

» Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride
(1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an
ice bath.

o Formation of Acylium lon: Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) dissolved in
anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum
chloride. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium
ion complex.

» Friedel-Crafts Acylation: lodobenzene (1.2 equivalents) is added dropwise to the reaction
mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room
temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by
thin-layer chromatography (TLC).

o Workup: The reaction mixture is carefully poured into a beaker of crushed ice and 1 M
hydrochloric acid. The mixture is stirred until all the aluminum salts are dissolved. The
organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50
mL). The combined organic layers are washed with saturated sodium bicarbonate solution,
water, and brine.

 Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure. The crude product is then purified by column
chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to
yield the pure Ethyl 8-(2-iodophenyl)-8-oxooctanoate.

Reaction Setup Acylium Ion Formation Friedel-Crafts Acylation Aqueous Workup
w'&lnen A[mosphereD (0°C) (0°CtoRT) (Quenching and Extraction) Gt ElireE gy TR IR

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1327870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Synthesis Workflow Diagram

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra, the following data is predicted based on
the known spectroscopic behavior of similar molecules containing the same functional groups.

'H NMR Spectroscopy

The proton NMR spectrum is expected to be complex, with signals corresponding to the
protons on the aromatic ring and the aliphatic chain.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic H ortho to
~78-7.9 Doublet 1H
the carbonyl group
_ Aromatic H para to the
~74-75 Triplet 1H
carbonyl group
Aromatic H meta to
~71-72 Triplet 1H
the carbonyl group
Aromatic H ortho to
~70-7.1 Doublet 1H o
the iodine atom
4.12 (q) Quartet 2H -OCH2CHs
) -CH2- adjacent to the
2.95 () Triplet 2H
carbonyl group
] -CH:- adjacent to the
2.30 () Triplet 2H
ester group
_ -CHz- groups in the
16-1.8 Multiplet 4H ) )
middle of the chain
) -CHz- groups in the
12-14 Multiplet 4H ) )
middle of the chain
1.25 (1) Triplet 3H -OCH2CHs

3C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic

carbons, and the carbons of the aliphatic chain.
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Chemical Shift (6, ppm)

Assignment

~ 200 Ketone Carbonyl Carbon (C=0)
~173 Ester Carbonyl Carbon (COO)

~ 140 Aromatic Carbon attached to lodine
~ 138 Aromatic Carbon attached to the carbonyl
~ 132 Aromatic CH

~ 130 Aromatic CH

~ 128 Aromatic CH

~ 127 Aromatic CH

60.5 -OCH2CHs

~ 38 -CH:- adjacent to the ketone

~34 -CH:- adjacent to the ester

~ 29 (multiple signals)

-CHz- groups in the middle of the chain

~ 25 (multiple signals)

-CHz- groups in the middle of the chain

14.2

-OCH2CHs

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the two carbonyl groups.
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Wavenumber (cm~?) Intensity Assignment

~ 3080 Weak Aromatic C-H stretch

2935, 2860 Medium Aliphatic C-H stretch

~ 1735 Strong Ester C=0 stretch

~ 1685 Strong Aromatic Ketone C=0 stretch
~ 1580, 1470 Medium Aromatic C=C stretches

~ 1250, 1100 Strong C-O stretches (ester)

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns.

m/z Interpretation

388 Molecular ion [M]*

343 Loss of ethoxy group (-OCH2CHs)

231 Fragment corresponding to the 2-iodobenzoyl
cation (JC7H4lQO]*)

203 Fragment corresponding to the iodophenyl
cation ([CeHal]*)

127 lodine cation [I]*

77 Phenyl cation [CeHs]*

Reactivity and Potential Applications

The chemical reactivity of Ethyl 8-(2-iodophenyl)-8-oxooctanoate is dictated by its three main
functional groups: the aryl iodide, the ketone, and the ester.

» Aryl lodide: The carbon-iodine bond is a versatile handle for a variety of carbon-carbon and
carbon-heteroatom bond-forming reactions. This includes well-known palladium-catalyzed
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cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig
amination reactions. This allows for the introduction of a wide range of substituents at the 2-
position of the phenyl ring, making it a valuable intermediate for creating libraries of complex
molecules for drug discovery.

» Ketone: The ketone functionality can undergo various transformations. It can be reduced to a
secondary alcohol, which could be a key step in the synthesis of biologically active
molecules. It can also be a site for nucleophilic addition reactions, such as the Grignard or
Wittig reactions, to further elaborate the carbon skeleton.

o Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either
acidic or basic conditions. This carboxylic acid can then be converted to other functional
groups such as amides, acid chlorides, or other esters, providing further opportunities for
molecular diversification.

Given these reactive sites, Ethyl 8-(2-iodophenyl)-8-oxooctanoate is a promising scaffold for
the development of:

» Novel Pharmaceuticals: As an intermediate in the synthesis of potential anti-cancer, anti-
inflammatory, or anti-viral agents.

e Molecular Probes: For use in chemical biology to study biological processes.

» Functional Materials: As a monomer or precursor for the synthesis of specialty polymers with
tailored properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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